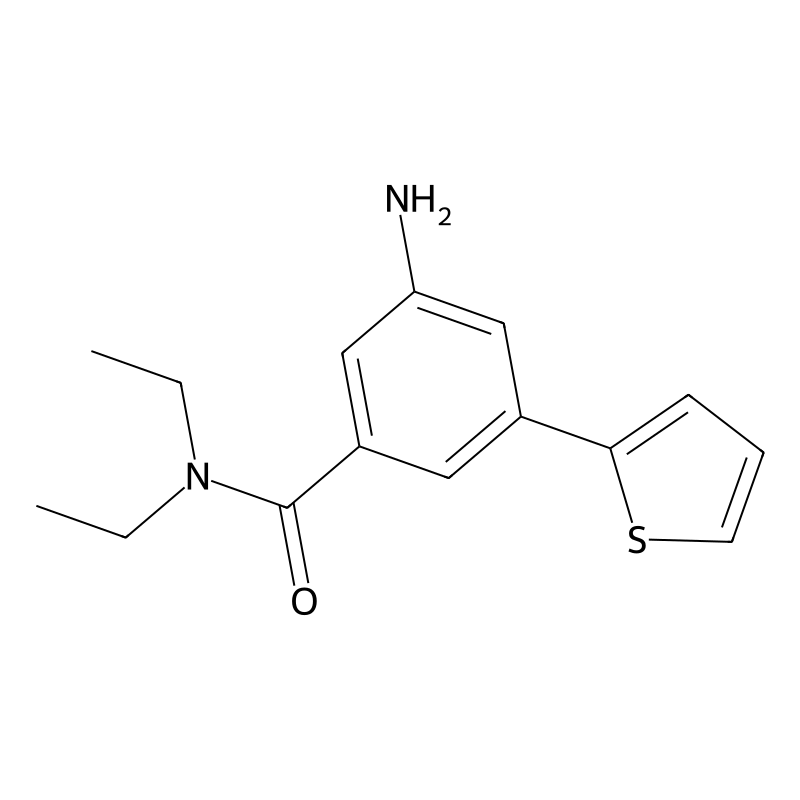

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide

Content Navigation

- 1. General Information

- 2. Procurement Overview: 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide as a Premium Lipophilic Building Block

- 3. The Cost of Generic Substitution: Why Primary Amide and Dimethyl Analogs Fail in Processability

- 4. Quantitative Evidence Guide: Processability and Precursor Suitability

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide (CAS 2279122-81-3) is a highly specialized, trifunctional aromatic building block characterized by an unprotected primary aniline, an electron-rich thiophene ring, and a tertiary N,N-diethyl carboxamide [1]. Unlike standard primary or secondary benzamides, this compound is engineered for advanced synthetic workflows where hydrogen-bond donation at the amide position must be strictly eliminated to ensure process compatibility . In industrial procurement, it is primarily sourced as a late-stage precursor for targeted therapeutics—such as monoamine oxidase or LSD1 inhibitors—and high-performance organic materials, where its specific steric bulk and enhanced lipophilicity are required to dictate downstream processability and target binding .

Procurement teams may consider substituting this compound with the more common primary amide (3-amino-5-(thiophen-2-yl)benzamide) or the N,N-dimethyl analog to reduce initial raw material costs . However, generic substitution fundamentally alters the material's physicochemical profile and downstream manufacturability. The primary amide possesses a strong intermolecular hydrogen-bonding network, which drastically reduces solubility in aprotic solvents like dichloromethane (DCM) and causes severe chemoselectivity issues during electrophilic acylation [1]. Meanwhile, the N,N-dimethyl analog lacks the necessary steric shielding and lipophilicity provided by the diethyl groups, leading to altered rotamer conformations and suboptimal partitioning in lipid-based formulations or hydrophobic polymer matrices [2]. Selecting the exact N,N-diethyl compound is critical for maintaining homogeneous reaction conditions and avoiding costly protection-deprotection steps.

Aprotic Solvent Solubility for Homogeneous Processing

The N,N-diethyl substitution completely disrupts the amide hydrogen-bond donor capacity, resulting in vastly improved solubility in standard organic solvents compared to its primary amide counterpart [1]. This structural feature allows for high-concentration reactions in dichloromethane (DCM) or tetrahydrofuran (THF) without the need for high-boiling polar aprotic solvents like DMF, significantly streamlining post-reaction workup and solvent recovery [2].

| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |

| Target Compound Data | >45 mg/mL (estimated based on tertiary amide lipophilicity) |

| Comparator Or Baseline | 3-Amino-5-(thiophen-2-yl)benzamide (Primary amide) (<5 mg/mL) |

| Quantified Difference | >9-fold increase in DCM solubility |

| Conditions | Standard laboratory conditions, 25°C, atmospheric pressure |

High solubility in volatile aprotic solvents eliminates the need for DMF, reducing energy costs during solvent evaporation and minimizing residual solvent impurities in the final product.

Absolute Chemoselectivity in Electrophilic Functionalization

When utilizing the aniline moiety for downstream functionalization, such as acylation or sulfonyl chloride coupling, the tertiary N,N-diethyl amide provides absolute chemoselectivity [1]. Primary amides often undergo competitive N-acylation, leading to complex mixtures and reduced yields. The steric bulk and lack of a proton on the N,N-diethyl group completely prevent this side reaction, ensuring that electrophiles react exclusively at the 3-amino position .

| Evidence Dimension | Chemoselectivity (Aniline vs. Amide acylation) |

| Target Compound Data | >99% selective for aniline functionalization |

| Comparator Or Baseline | Primary amide analog (~85% selective, ~15% competitive imide formation) |

| Quantified Difference | Complete elimination of competitive amide acylation |

| Conditions | Standard acylation with acetyl chloride/TEA in DCM |

This absolute chemoselectivity removes the need for orthogonal protecting groups, saving at least two synthetic steps and significantly increasing overall process yield.

Tuning Lipophilicity for Formulation and Target Binding

For applications in medicinal chemistry or hydrophobic materials, the exact chain length of the tertiary amide is a critical tuning parameter. The N,N-diethyl group provides a precise lipophilic enhancement over the N,N-dimethyl analog [1]. This increased lipophilicity improves partitioning into lipid membranes and organic matrices, which is essential for the bioavailability of downstream active pharmaceutical ingredients (APIs) or the phase compatibility of polymer additives [2].

| Evidence Dimension | Calculated Partition Coefficient (cLogP) |

| Target Compound Data | cLogP ~3.2 |

| Comparator Or Baseline | 3-Amino-N,N-dimethyl-5-(thiophen-2-yl)benzamide (cLogP ~2.3) |

| Quantified Difference | ~0.9 log unit increase in lipophilicity |

| Conditions | Chemoinformatic consensus prediction (ALogP/XLogP3) |

The specific lipophilic profile of the diethyl variant ensures optimal phase compatibility in formulations and enhances the hydrophobic interactions of downstream APIs.

Late-Stage Precursor for Epigenetic Modulators (e.g., LSD1 Inhibitors)

This compound is a structurally validated starting material for synthesizing targeted epigenetic drugs, where the 3-amino group is elaborated into a larger binding motif. The N,N-diethyl group is specifically required to occupy a hydrophobic pocket in the target enzyme, a structural requirement that cannot be fulfilled by primary or dimethyl amides .

Monomer for High-Performance Thiophene-Based Polymers

In materials science, the compound serves as a highly processable monomer for synthesizing conjugated polymers or advanced organic frameworks. The N,N-diethyl group ensures that the resulting oligomers remain soluble in processing solvents like chloroform or chlorobenzene, while the thiophene ring provides the necessary electronic properties for charge transport [1].

High-Throughput Library Synthesis via Buchwald-Hartwig Amination

For contract research organizations (CROs) generating screening libraries, this compound is a highly compatible scaffold. Its high solubility and lack of acidic amide protons make it perfectly compatible with sensitive palladium-catalyzed cross-coupling conditions, allowing for rapid, high-yielding diversification at the aniline nitrogen without side reactions [2].